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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzamide

Cat. No.: B061047

Introduction: The Strategic Importance of 4-Bromo-
3-methylbenzamide

4-Bromo-3-methylbenzamide is a substituted aromatic compound that serves as a versatile
and strategically important building block in modern organic synthesis. Its utility is particularly
pronounced in the fields of drug discovery and materials science, where the precise installation
of molecular fragments is paramount for tuning biological activity and physical properties. The
molecule's structure, featuring a bromine atom, a methyl group, and a primary amide on a
benzene ring, presents a fascinating case study in reactivity, governed by a delicate interplay of
electronic and steric effects.

This guide provides an in-depth exploration of the chemical behavior of 4-Bromo-3-
methylbenzamide. We will move beyond simple reaction lists to dissect the underlying
principles that dictate its reactivity, offering field-proven insights into experimental design and
protocol optimization. For researchers and drug development professionals, a thorough
understanding of this scaffold is key to unlocking its full synthetic potential.
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Property Value Reference
Molecular Formula CsHsBrNO [1112]
Molecular Weight 214.06 g/mol [1]

CAS Number 170229-98-8 [11[2]
IUPAC Name 4-bromo-3-methylbenzamide [1]

SMILES CC1=C(C=CC(=C1)C(=O)N)Br  [1]

Chapter 1: A Molecular-Level Analysis of Reactivity

The reactivity of the 4-Bromo-3-methylbenzamide ring is not uniform; it is directed by the

cumulative electronic influence of its three substituents. Understanding these effects is critical

for predicting reaction outcomes and designing selective transformations.

e The Bromo Group (-Br): As a halogen, bromine exerts a dual electronic effect. It is strongly

electron-withdrawing through induction (-1 effect) due to its high electronegativity, which

deactivates the ring toward electrophilic attack. However, it is also a weak deactivator and an

ortho, para-director in electrophilic aromatic substitution due to the resonance donation of its

lone pairs (+R effect). Crucially, the carbon-bromine (C-Br) bond is the primary site for

palladium-catalyzed cross-coupling reactions, serving as an excellent synthetic handle.[3]

e The Methyl Group (-CHs): This alkyl group is a weak electron-donating group (+1 effect and

hyperconjugation), activating the ring towards electrophilic attack and directing incoming

electrophiles to the ortho and para positions relative to itself.

e The Benzamide Group (-CONHz): The amide functional group is moderately electron-

withdrawing and deactivating (-1 and -R effects), directing incoming electrophiles to the meta

position.

The combination of these groups makes the C-Br bond the most synthetically labile site for

transformations that proceed via mechanisms insensitive to ring electron density, such as

palladium-catalyzed cross-coupling.

Figure 1: Electronic influences on 4-Bromo-3-methylbenzamide.
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Chapter 2: Palladium-Catalyzed Cross-Coupling:
The Workhorse Reactions

The most powerful and reliable transformations involving 4-Bromo-3-methylbenzamide are
palladium-catalyzed cross-coupling reactions. The C-Br bond serves as a versatile anchor point
for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are
fundamental connections in pharmaceutical agents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of
biaryl structures by coupling an organohalide with an organoboron species.[4][5] This reaction
is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-
based reagents.[4]

Causality Behind Experimental Choices:

o Catalyst System: A palladium(0) species is the active catalyst. It can be generated in situ
from a palladium(ll) precatalyst like Pd(OAc)z or used directly as a complex like Pd(PPhs)a.
The choice of phosphine ligands is critical; they stabilize the palladium center and modulate
its reactivity. For general-purpose Suzuki couplings, tetrakis(triphenylphosphine)palladium(0)
is a reliable choice.

o Base: A base is essential for the transmetalation step, where the organic group is transferred
from boron to palladium.[6][7] An inorganic base like potassium carbonate (K2COs) is often
sufficient and is compatible with a wide range of functional groups.

e Solvent: The reaction typically requires a two-phase solvent system or a polar aprotic solvent
to dissolve both the organic and inorganic reagents. A mixture of toluene and water is
common, facilitating the interaction of all components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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